N-benzyl-2-(3-bromophenoxy)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(3-bromophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(20-15-9-5-8-14(17)10-15)16(19)18-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKOUPFQDUETQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 2 3 Bromophenoxy Propanamide and Analogues
Enzyme Inhibition
A prominent mechanism of action for some N-benzyl propanamide analogues is the inhibition of specific enzymes. For example, the antiproliferative activity of certain thieno[2,3-b]pyridine derivatives is proposed to be mediated through the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells. mdpi.com In another study, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were found to be potent inhibitors of soybean lipoxygenase (LOX), suggesting a potential anti-inflammatory effect. mdpi.com
Molecular docking studies have also been employed to predict the interaction of these compounds with biological targets. For N-benzyl-2,2,2-trifluoroacetamide, docking studies suggested potential inhibition of AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51), which are key enzymes in bacteria and fungi. researchgate.net
Interaction with Biological Receptors
The anticonvulsant activity of lacosamide, chemically known as (R)-N-benzyl-2-acetamido-3-methoxypropionamide, a close analogue, has been extensively studied. evitachem.comnih.govscilit.com While radioligand displacement studies did not show significant binding to a wide range of common pharmacological targets, its distinct profile in preclinical seizure models suggests a unique mechanism of action. nih.gov It is proposed that lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, a key process in regulating neuronal excitability.
Data on Biological Activities
The following tables summarize the reported biological activities of various N-benzyl propanamide analogues.
| Compound | Activity | Organism(s) | Key Findings |
|---|---|---|---|
| N-benzyl-2,2,2-trifluoroacetamide | Antifungal, Antibacterial | A. flavus, B. cinerea, T. mentagrophytes, various bacteria | Good antifungal and moderate antibacterial activity observed. researchgate.net |
| Di-O-benzyl aminotriol derivatives | Antibacterial | B. subtilis, S. aureus | Exhibited bactericidal activities at low concentrations. mdpi.com |
| Compound | Assay | Key Findings |
|---|---|---|
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH radical scavenging, Hydroxyl radical scavenging, Lipid peroxidation inhibition | Fluorinated derivatives showed high interaction with DPPH radical. Some compounds were potent inhibitors of lipid peroxidation. mdpi.com |
| Compound Series | Cell Lines | Key Findings |
|---|---|---|
| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | PC-3, Hela, HCT-116, MCF-7 | Broad-spectrum activity, with one compound showing potency comparable to doxorubicin. mdpi.com |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | MDA-MB-231, HCT116 | Potent anti-proliferative activity, with the tethered aromatic ring being important for efficacy. mdpi.com |
An extensive review of scientific literature and pharmacological databases reveals a significant lack of specific research data for the compound N-benzyl-2-(3-bromophenoxy)propanamide .
Following a thorough search for information pertaining to its evaluation in established pharmacological models, antimicrobial potential, and other specific pharmacological activities as outlined, no dedicated studies or detailed findings for this exact molecule could be identified. Research on related propanamide derivatives exists; however, data for the N-benzyl-2-(3-bromophenoxy) variant is not available in the public domain.
Therefore, it is not possible to provide a detailed, evidence-based article on the pharmacological properties of this compound according to the specified structure and content requirements. The requested sections on its activity in Maximal Electroshock Seizure (MES) models, Subcutaneous Pentylenetetrazol (scMET) models, antimicrobial investigations, anti-tubercular activity, NEK4 kinase inhibition, and its molecular targets remain unaddressed in published research.
Conclusion
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would be utilized to determine the most stable three-dimensional arrangement (conformation) of N-benzyl-2-(3-bromophenoxy)propanamide. These calculations would identify key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Furthermore, these methods would elucidate the electronic structure of the compound. This includes mapping the distribution of electron density to identify electron-rich and electron-deficient regions, which are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical Quantum Chemical Calculation Data for this compound
| Parameter | Calculated Value | Unit |
| Total Energy | Data not available | Hartrees |
| Dipole Moment | Data not available | Debye |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Most Stable Dihedral Angle (C-C-N-C) | Data not available | Degrees |
This table is for illustrative purposes only. No published data is available for this compound.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
A docking study for this compound would involve selecting a biologically relevant protein target. The compound would then be computationally "docked" into the active site of this protein. The results would be analyzed to determine the binding energy, which indicates the strength of the interaction, and to identify the specific amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result |
| Protein Target | Not specified in literature |
| Docking Score/Binding Energy | Data not available |
| Key Interacting Residues | Data not available |
| Types of Interactions | Data not available |
This table is for illustrative purposes only. No published data is available for this compound.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening of large chemical databases to identify other molecules that share the same essential features and are therefore likely to have similar biological activity. This is a powerful tool for discovering new lead compounds in drug development.
Table 3: Potential Pharmacophoric Features of this compound
| Feature | Number Present |
| Hydrogen Bond Acceptor | Data not available |
| Hydrogen Bond Donor | Data not available |
| Aromatic Ring | Data not available |
| Hydrophobic Group | Data not available |
This table is for illustrative purposes only, based on the general structure. No specific pharmacophore model has been published.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a receptor, would provide detailed information about its dynamic behavior and conformational flexibility.
By simulating the molecule's movements, researchers can explore its conformational landscape—the full range of shapes the molecule can adopt. This analysis helps in understanding how the molecule might change its shape to bind to a receptor or to cross a biological membrane. Key outputs include analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility.
Table 4: Representative Parameters from a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Value |
| Simulation Time | Not performed |
| Average RMSD | Data not available |
| Key Flexible Regions (RMSF) | Data not available |
| Dominant Conformational States | Data not available |
This table is for illustrative purposes only. No published data is available for this compound.
Strictly Excluding Human Clinical Trial Data, Dosage Information, and Safety/adverse Effect Profiles
Exploration of Molecular Targets and Binding Mechanisms
Cellular Pathway Modulation Studies
There is currently no available research data detailing the specific cellular pathways modulated by N-benzyl-2-(3-bromophenoxy)propanamide. Investigations into how this compound may interact with and influence cellular signaling cascades, enzyme activities, or gene expression are yet to be published in the scientific domain.
In Vitro and In Vivo (Animal) Efficacy Assessments and Potency Determination
Similarly, the scientific literature lacks specific reports on the in vitro and in vivo efficacy of this compound. Consequently, there are no available data on its potency, such as IC50 or EC50 values from cell-based assays, or efficacy data from animal models of disease.
Structure Activity Relationship Sar Studies of N Benzyl 2 3 Bromophenoxy Propanamide Derivatives
Impact of Substitutions on the N-benzyl Moiety
The N-benzyl group is a key structural component, and alterations to it can significantly impact the compound's activity. Studies on related N-benzyl derivatives have provided a framework for understanding these effects.
In broader studies of N-benzyl compounds, the introduction of various substituents has been shown to modulate biological activity. Research on N-benzylphenethylamines has demonstrated that nonpolar substituents, such as halogens (e.g., fluorine, chlorine) and small alkyl groups (e.g., methyl), can increase binding affinity. This is often attributed to enhanced hydrophobic interactions with the target protein. For example, the electronegativity and size of different halogens can fine-tune the electronic nature and steric profile of the aromatic ring, leading to varied effects on activity.
Table 1: Effect of N-benzyl Ring Substituents on Activity in Analogous Compounds
| Substituent on Benzyl (B1604629) Ring | General Effect on Activity | Rationale |
|---|---|---|
| Halogens (F, Cl, Br) | Often increases affinity | Enhances hydrophobic interactions; alters electronic properties |
| Small Alkyl (e.g., -CH₃) | Can increase affinity | Increases lipophilicity and hydrophobic interactions |
Data synthesized from studies on analogous N-benzyl structures.
Modifications to the Propanamide Backbone
The propanamide backbone serves as the central scaffold, and its structure, including chain length and stereochemistry, is vital for correct orientation within a biological target.
Alterations to the length of the propanamide chain—for instance, changing from a propanamide to an acetamide (shorter) or a butanamide (longer)—can have a dramatic effect on activity. The specific length of this linker is often optimal for positioning the terminal aromatic groups (the phenoxy and benzyl rings) in the appropriate binding pockets of a target enzyme or receptor. Deviating from the optimal three-carbon propanamide chain could lead to a loss of potency due to suboptimal placement and weaker binding interactions.
One of the most critical factors for the activity of this class of compounds is the stereochemistry at the alpha-carbon of the propanamide moiety. Numerous studies on related N-benzyl-2-acetamidopropionamide derivatives have unequivocally shown that the biological activity often resides predominantly in one enantiomer.
For instance, in the case of anticonvulsant N-benzyl-2-acetamidopropionamide analogues, the activity is almost exclusively found in the (R)-stereoisomer. This stereoselectivity strongly implies a specific three-point interaction with the biological target, where only the (R)-enantiomer can achieve the correct orientation for optimal binding. The corresponding (S)-enantiomer typically shows significantly reduced or no activity. This highlights the importance of the chiral center in defining the molecule's three-dimensional shape, which must be complementary to the chirality of its biological target, such as an enzyme's active site or a receptor's binding pocket. researchgate.net
Table 2: Influence of Stereochemistry on Anticonvulsant Activity in an Analogous Series
| Compound | Stereoisomer | Anticonvulsant Activity (ED₅₀, mg/kg) |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-Isomer | 4.5 |
Data adapted from studies on N-benzyl-2-acetamidopropionamide derivatives, demonstrating the pronounced effect of stereochemistry. researchgate.net
This pronounced stereochemical dependence underscores that the precise spatial arrangement of the substituents around the alpha-carbon is paramount for biological function. researchgate.net
Alterations to the Phenoxy Group
The phenoxy group of N-benzyl-2-(3-bromophenoxy)propanamide is a critical component for its biological activity. Modifications to this moiety, including the position and nature of substituents, can significantly influence the compound's interaction with its biological target. While direct SAR studies on this compound are limited in publicly available literature, valuable insights can be drawn from studies on structurally related 2-phenoxybenzamides, which also feature a phenoxy group connected to an amide-containing scaffold. mdpi.com
In a study on 2-phenoxybenzamide derivatives with antiplasmodial activity, various substituents were introduced onto the phenoxy ring. mdpi.com It was observed that the electronic properties and the size of the substituents on the phenoxy ring played a significant role in modulating biological activity. For instance, the introduction of a fluorine atom at the 4-position of the phenoxy ring was found to be a key determinant of activity in some analogues. mdpi.com
To illustrate the potential impact of such modifications on this compound derivatives, a hypothetical data table is presented below, based on the trends observed in related 2-phenoxybenzamide series. mdpi.com This table explores how different substituents on the phenoxy ring might influence biological activity, with the 3-bromo substitution of the parent compound serving as a reference point.
Table 1: Hypothetical Structure-Activity Relationship of Phenoxy Group Modifications in N-benzyl-2-(phenoxy)propanamide Derivatives
| Compound | Phenoxy Ring Substituent (R) | Hypothetical Relative Activity |
|---|---|---|
| 1 | 3-Br | Baseline |
| 2 | 4-F | +++ |
| 3 | 4-Cl | ++ |
| 4 | 4-CH₃ | + |
| 5 | 3,4-diCl | ++ |
| 6 | 4-OCH₃ | - |
| 7 | H | -- |
The data in this hypothetical table suggests that electron-withdrawing groups, such as halogens, at the 4-position of the phenoxy ring could enhance biological activity. Conversely, the introduction of a methoxy group at the 4-position or the complete removal of any substituent from the phenoxy ring might be detrimental to the compound's efficacy. These observations underscore the importance of the electronic and steric profile of the phenoxy group in the molecular recognition process.
Correlation Between Molecular Lipophilicity and Biological Activity
The lipophilicity of a molecule, often expressed as its octanol-water partition coefficient (log P), is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. core.ac.uk In the context of this compound derivatives, a clear correlation between molecular lipophilicity and biological activity is anticipated.
Studies on other classes of N-benzyl derivatives, such as N-benzyl phenethylamines, have demonstrated a direct relationship between the lipophilic nature of substituents and their binding affinity. nih.gov Specifically, the addition of nonpolar substituents like halogens and short alkyl chains was found to increase affinity, suggesting that a certain degree of lipophilicity is favorable for interaction with the target receptor. nih.gov
However, it is important to note that this relationship is not always linear. An optimal lipophilicity range often exists for a given class of compounds to achieve a balance between target affinity and favorable pharmacokinetic properties. Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
A quantitative structure-activity relationship (QSAR) study could be employed to establish a mathematical correlation between the calculated log P (ClogP) values of a series of this compound derivatives and their experimentally determined biological activities. The following table presents a hypothetical dataset illustrating such a correlation.
Table 2: Hypothetical Correlation Between ClogP and Biological Activity of this compound Derivatives
| Compound | Modification | ClogP | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 1 | 3-Br on phenoxy | 4.5 | 1.2 |
| 2 | 3-Cl on phenoxy | 4.2 | 2.5 |
| 3 | 3-I on phenoxy | 5.1 | 0.8 |
| 4 | 4-F on benzyl | 4.6 | 1.0 |
| 5 | 4-CH₃ on benzyl | 4.9 | 1.5 |
| 6 | 2-OCH₃ on benzyl | 4.3 | 3.0 |
This hypothetical data suggests that increasing the lipophilicity of the phenoxy ring substituent from chloro to bromo to iodo could lead to an increase in biological activity. Similarly, modifications to the N-benzyl group that alter lipophilicity would also be expected to impact potency.
Development of Pharmacophore Models for Optimized Activity
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target and elicit a response. dovepress.com The development of a pharmacophore model for this compound derivatives can provide a valuable blueprint for the design of new, more potent analogues.
The process of developing a pharmacophore model typically involves aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity. nih.gov This can be achieved through ligand-based or structure-based approaches. In the absence of a known 3D structure of the biological target, a ligand-based approach would be employed, using a collection of active and inactive this compound derivatives. nih.gov
A potential pharmacophore model for this class of compounds might include the following features:
An aromatic ring feature corresponding to the N-benzyl group.
A second aromatic ring feature representing the bromophenoxy group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the propanamide linkage.
A hydrophobic feature associated with the bromine atom on the phenoxy ring.
A defined spatial relationship between these features.
Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that possess the desired features and are likely to exhibit the same biological activity. dovepress.com Furthermore, the model can guide the structural modification of existing compounds to better fit the pharmacophoric requirements, thereby optimizing their activity.
For instance, a study on N-benzyl benzamide derivatives successfully developed a 3D pharmacophore model to identify key features for melanogenesis inhibition. nih.gov This model was then used to predict the activity of new compounds, demonstrating the utility of this approach in rational drug design. nih.gov A similar strategy could be applied to the this compound series to accelerate the discovery of new and improved therapeutic agents.
Future Research Directions and Therapeutic Potential
Design and Synthesis of Next-Generation Analogues
The core structure of N-benzyl-2-(3-bromophenoxy)propanamide presents multiple opportunities for the design and synthesis of next-generation analogues with potentially enhanced biological activities and improved pharmacokinetic profiles. Future research could systematically explore structure-activity relationships (SAR) by modifying key functional groups.
Key areas for synthetic modification could include:
Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl moiety could modulate lipophilicity and target interaction.
Alterations to the Propanamide Linker: The length and substitution of the propanamide chain could be varied to optimize the spatial orientation of the aromatic rings and influence metabolic stability.
Modification of the Bromophenoxy Group: The position of the bromine atom on the phenoxy ring could be altered, or it could be replaced with other halogens or functional groups to fine-tune electronic properties and binding affinities.
For instance, studies on related N-benzyl-3-[(chlorophenyl)amino] propanamides have demonstrated that the isomeric position of the halogen on the phenyl ring significantly impacts anticonvulsant activity. ajol.info Similarly, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized to explore antiproliferative activities, highlighting the value of modifying the N-alkyl and substituted aromatic moieties. mdpi.com
Below is an interactive data table summarizing potential modifications for next-generation analogues:
| Modification Site | Potential Substituents/Modifications | Rationale |
| Benzyl Ring | -F, -Cl, -CH3, -OCH3 | Modulate lipophilicity and electronic properties |
| Propanamide Linker | Varying chain length, introducing chirality | Optimize spatial orientation and metabolic stability |
| Bromophenoxy Ring | Isomeric substitution of Br, replacement with other halogens | Fine-tune binding interactions and electronic character |
Investigation of Novel Biological Targets
The therapeutic potential of this compound is likely to be uncovered through screening against a diverse range of biological targets. The structural motifs present in the compound are found in molecules with a variety of biological activities.
Ion Channels and Transporters: N-benzyl propanamide derivatives have been investigated as modulators of ion channels and transporters. For example, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a modulator of the excitatory amino acid transporter 2 (EAAT2), with potent antiseizure activity. acs.orgsemanticscholar.org This suggests that this compound could be evaluated for its effects on neuronal targets.
Enzyme Inhibition: The N-benzyl amide scaffold is present in various enzyme inhibitors. For instance, N-benzylbenzamide derivatives have been developed as potent and selective inhibitors of butyrylcholinesterase, a target for the treatment of Alzheimer's disease. nih.gov Other related structures have been explored as tubulin polymerization inhibitors with potential anticancer applications. researchgate.netnih.gov
Exploration of Polypharmacology and Multi-Target Approaches
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases. The N-benzylbenzamide scaffold has been utilized to design dual-target ligands. For example, researchers have developed N-benzylbenzamides that act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which could be beneficial in treating metabolic syndrome. acs.orgresearchgate.net
Future research on this compound could explore its potential as a multi-target agent. This would involve screening the compound against a panel of related and unrelated targets to identify any polypharmacological profiles. Such an approach could reveal unexpected therapeutic applications for multifactorial diseases.
Development of Prodrug Strategies
Prodrug design is a valuable strategy to improve the physicochemical and pharmacokinetic properties of a compound, such as solubility and permeability. nih.govirjmets.commdpi.com Should this compound be identified as a potent but poorly bioavailable agent, various prodrug approaches could be employed.
Ester and Amide Prodrugs: If the parent molecule were modified to include a carboxylic acid or an amine, these functional groups could be masked with promoieties to enhance lipophilicity and cell membrane permeability. nih.gov
Phosphate (B84403) Prodrugs: For compounds with a hydroxyl group, the addition of a phosphate ester can significantly increase aqueous solubility, which is particularly useful for intravenous formulations. A disodium (B8443419) phosphate prodrug of an N-benzylbenzamide derivative demonstrated an excellent safety profile and significant antitumor activity in vivo. nih.gov
The development of prodrugs for this compound would be a logical step following the identification of a significant biological activity that is hampered by poor drug-like properties.
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, this compound and its future analogues could be developed into valuable chemical biology tools. By incorporating reporter tags, such as fluorescent dyes or biotin, these molecules could be used as probes to study the localization, dynamics, and interactions of their biological targets.
For example, if the compound is found to bind to a specific protein, a photo-affinity labeled analogue could be synthesized to covalently link to the target upon UV irradiation, allowing for its identification and characterization. This approach has been used for related compounds to identify their receptors.
The development of such chemical probes would not only advance our understanding of the mechanism of action of this class of compounds but also contribute to the broader field of chemical biology by providing new tools to investigate complex biological systems.
Q & A
Q. What are the common synthetic challenges in preparing N-benzyl-2-(3-bromophenoxy)propanamide, and how can they be methodologically addressed?
Synthesis of this compound often involves coupling reactions between bromophenol derivatives and propanamide precursors. A key challenge is unintended decarboxylation during acid activation steps, which reduces yields. For example, coupling a di-carboxylic acid intermediate with benzylamine under harsh conditions (e.g., SOCl₂ activation) led to a 16% yield of the desired product due to decarboxylation . Methodological solutions :
- Use milder protonation conditions (e.g., pH 3 phosphate buffer instead of 6 M HCl) to minimize side reactions.
- Optimize reaction stoichiometry and employ coupling agents like EDC/HOBt to improve selectivity.
- Monitor reaction progress with TLC and HPLC to identify intermediates and adjust conditions dynamically .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Key analytical techniques :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., bromophenoxy group at position 3 and benzylamide linkage).
- X-ray crystallography for resolving stereochemical ambiguities, particularly if chiral centers are present.
- Mass spectrometry (HRMS) to verify molecular weight and detect trace impurities.
- HPLC with UV detection for purity assessment, especially when scaling up reactions .
Advanced Research Questions
Q. How can molecular dynamics (MD) and docking studies elucidate the binding mechanisms of this compound to biological targets?
Case study : A structurally similar compound, N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide, was studied as a β1i immunoproteasome inhibitor using 400 ns MD simulations and clustering analysis. Key findings included ligand-induced conformational changes and interactions with residues like Phe31 and Lys33 . Methodology :
- Perform MD simulations (e.g., GROMACS) to model ligand-protein interactions over time.
- Use Binding Pose MetaDynamics (BPMD) to assess binding stability and compare free energy landscapes across analogs.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies resolve contradictions in biological activity data for bromophenoxy-propanamide derivatives?
Example : Discrepancies in enzyme inhibition assays (e.g., β1i subunit IC₅₀ variability) may arise from differences in assay conditions (pH, ionic strength) or compound aggregation. Resolution approaches :
- Standardize assay protocols (e.g., buffer composition, temperature) across replicates.
- Use dynamic light scattering (DLS) to detect aggregation and adjust solvent systems (e.g., add 0.01% Tween-80).
- Conduct counter-screens against related enzymes (e.g., β5i subunit) to confirm selectivity .
Q. How can researchers optimize reaction pathways to avoid byproducts like N-benzyl-2-(2-bromophenoxy)propanamide?
Case : A synthesis targeting N1,N3-dibenzyl-2-(2-bromophenoxy)-2-methylmalonamide yielded the undesired N-benzyl-2-(2-bromophenoxy)propanamide due to positional isomerism . Optimization strategies :
- Employ directed ortho-metalation to control bromine substitution patterns on the phenol ring.
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-ether bond formation.
- Screen solvents (e.g., THF vs. DMF) and bases (NaH vs. K₂CO₃) to favor kinetic over thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
